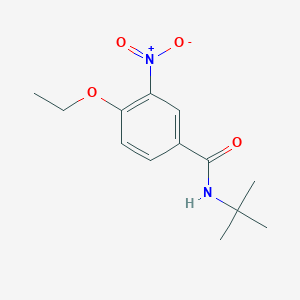![molecular formula C14H21NO B5698135 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5698135.png)
1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine, also known as DMPEP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential applications in research as a psychoactive substance. DMPEP is a synthetic compound that can be produced through a specific synthesis method.
Mechanism of Action
1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine is a psychoactive substance that acts on the central nervous system. Its mechanism of action is not fully understood, but it is believed to work by binding to specific receptors in the brain, including the dopamine and serotonin receptors. This binding leads to an increase in the release of these neurotransmitters, which can result in changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to increase dopamine and serotonin levels in the brain, which can lead to changes in mood and behavior. However, the long-term effects of this compound on the brain and body are not fully understood.
Advantages and Limitations for Lab Experiments
1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced in large quantities, making it readily available for use in scientific studies. It is also relatively stable and has a long shelf life, which makes it ideal for use in long-term studies. However, this compound has several limitations, including its potential for abuse and the lack of information on its long-term effects on the brain and body.
Future Directions
There are several future directions for research on 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine. One area of research is the investigation of its potential therapeutic applications. This compound has been shown to have effects on the brain that may be beneficial for the treatment of certain psychiatric disorders, such as depression and anxiety. Another area of research is the investigation of its potential for abuse and addiction. This compound has been shown to have psychoactive effects, and more research is needed to understand its potential for abuse and addiction. Finally, more research is needed to understand the long-term effects of this compound on the brain and body, including its potential for neurotoxicity and other adverse effects.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research as a psychoactive substance. It is a research chemical that is used in scientific studies to investigate the effects of psychoactive substances on the brain and behavior. This compound has several advantages for use in lab experiments, including its stability and availability, but also has several limitations, including its potential for abuse and addiction. Future research on this compound should focus on its potential therapeutic applications, its potential for abuse and addiction, and its long-term effects on the brain and body.
Synthesis Methods
1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine is a synthetic compound that can be produced through a specific synthesis method. The synthesis method involves the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This compound is then reacted with pyrrolidine to produce this compound. The synthesis method for this compound is a complex process that requires specific equipment and expertise.
Scientific Research Applications
1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine has gained significant attention in the scientific community due to its potential applications in research as a psychoactive substance. It is a research chemical that is used in scientific studies to investigate the effects of psychoactive substances on the brain and behavior. This compound is commonly used as a reference material in forensic toxicology to identify and quantify psychoactive substances in biological samples.
properties
IUPAC Name |
1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-5-6-13(2)14(11-12)16-10-9-15-7-3-4-8-15/h5-6,11H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIKNXXFPUMCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(acetylamino)benzoyl]amino}benzoic acid](/img/structure/B5698062.png)

![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5698086.png)
![1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B5698091.png)
![methyl [(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5698099.png)
![2,2-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5698107.png)




![methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5698126.png)
![N-ethyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5698149.png)
